An In-depth Technical Guide to the Core Properties of 3,4,4-Trimethylheptane
An In-depth Technical Guide to the Core Properties of 3,4,4-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3,4,4-trimethylheptane, a branched alkane with significance in fuel research and as a reference compound in analytical chemistry. This document collates its physical and chemical properties, spectroscopic data, synthesis methodologies, and safety information. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its molecular characteristics and synthetic pathways to facilitate a deeper understanding for researchers and professionals in chemistry and related fields.
Core Properties of 3,4,4-Trimethylheptane
3,4,4-Trimethylheptane is a saturated hydrocarbon and an isomer of decane.[1] Its branched structure imparts specific physical properties that are of interest in various applications.
Physical and Chemical Data
The core quantitative data for 3,4,4-trimethylheptane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 20278-88-0 | [1] |
| IUPAC Name | 3,4,4-trimethylheptane | [1] |
| Boiling Point | 161.11 °C | |
| Density | 0.7530 g/cm³ | |
| Refractive Index | 1.4212 | |
| Kovats Retention Index | 932 (Standard non-polar column) | [1] |
Molecular Structure
The structure of 3,4,4-trimethylheptane consists of a seven-carbon heptane (B126788) backbone with three methyl group substitutions. Two methyl groups are attached to the fourth carbon atom, and one is attached to the third.
Key Structural Identifiers:
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SMILES: CCCC(C)(C)C(C)CC[1]
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InChI: InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3[1]
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InChIKey: BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1]
Synthesis and Reactivity
Synthesis of 3,4,4-Trimethylheptane
The synthesis of 3,4,4-trimethylheptane can be achieved through several organic chemistry methods, with Friedel-Crafts alkylation being a common approach.
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Alkylation: This method involves the reaction of heptane or a related hydrocarbon with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst facilitates the formation of a carbocation, which then alkylates the heptane backbone.
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Catalytic Cracking: In an industrial setting, 3,4,4-trimethylheptane can be produced through the catalytic cracking of larger hydrocarbons. This process breaks down long-chain hydrocarbons into smaller, more branched alkanes at high temperatures and in the presence of a catalyst.
Chemical Reactivity
As a saturated alkane, 3,4,4-trimethylheptane exhibits relatively low reactivity. Its primary reactions include:
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Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is a characteristic reaction for all alkanes and is the basis for their use as fuels.
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Halogenation: 3,4,4-trimethylheptane will react with halogens (e.g., chlorine, bromine) under ultraviolet (UV) light or at high temperatures. This free-radical substitution reaction replaces one or more hydrogen atoms with a halogen atom.
Experimental Protocols
Representative Synthesis: Friedel-Crafts Alkylation
Objective: To synthesize a branched alkane via Lewis acid-catalyzed alkylation of a smaller alkane with an alkyl halide.
Materials:
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Anhydrous heptane (or appropriate precursor)
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Methyl chloride (or other suitable alkylating agent)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (solvent)
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Ice-cold 2 N hydrochloric acid
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Pentane (for extraction)
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Anhydrous magnesium sulfate (B86663) (drying agent)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
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Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the flask in an ice bath and slowly add the anhydrous heptane.
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Add the methyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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The reaction is quenched by carefully and slowly pouring the reaction mixture over ice-cold 2 N hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.
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The crude product can be purified by fractional distillation.
Determination of Kovats Retention Index
The Kovats retention index is a crucial parameter for identifying compounds in gas chromatography.
Objective: To determine the Kovats retention index of 3,4,4-trimethylheptane.
Materials:
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Gas chromatograph equipped with a flame ionization detector (FID) and a standard non-polar column (e.g., DB-1, SE-30).
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Sample of 3,4,4-trimethylheptane.
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A homologous series of n-alkanes (e.g., C₈ to C₁₂).
Procedure:
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Inject the n-alkane mixture into the gas chromatograph under isothermal conditions.
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Record the retention times of each n-alkane.
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Inject the sample of 3,4,4-trimethylheptane under the same isothermal conditions and record its retention time.
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The Kovats retention index (I) is calculated using the following formula:
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I = 100 * [n + (log(t_x) - log(t_n)) / (log(t_{n+1}) - log(t_n))]
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Where:
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t_x is the retention time of 3,4,4-trimethylheptane.
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t_n is the retention time of the n-alkane eluting just before the sample.
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t_{n+1} is the retention time of the n-alkane eluting just after the sample.
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n is the carbon number of the n-alkane eluting just before the sample.
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Applications and Biological Significance
The primary applications of 3,4,4-trimethylheptane are in the field of fuel science and as a reference standard.
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Fuel Research: As a highly branched alkane, it is a component of gasoline and jet fuels. Its combustion properties are studied to understand and model the behavior of complex fuel mixtures.
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Analytical Standard: Due to its well-defined structure and properties, it is used as a reference compound in gas chromatography and mass spectrometry for the identification of other compounds.
There is no significant evidence to suggest that 3,4,4-trimethylheptane has any specific biological activity or is involved in any signaling pathways. As a simple, non-polar hydrocarbon, it is generally considered to be biologically inert, though like other alkanes, it can have anesthetic effects at high concentrations and can cause irritation upon contact.
Safety Information
3,4,4-trimethylheptane is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.
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Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coat, and appropriate gloves.
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Handling: Handle in a well-ventilated area, away from ignition sources.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: Wash with soap and water.
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Eye Contact: Rinse with plenty of water.
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Ingestion: Do not induce vomiting. Seek medical attention.
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Visualizations
The following diagrams illustrate the key properties and a generalized synthetic workflow for 3,4,4-trimethylheptane.
